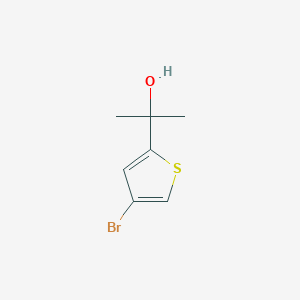

2-(4-Bromothiophen-2-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

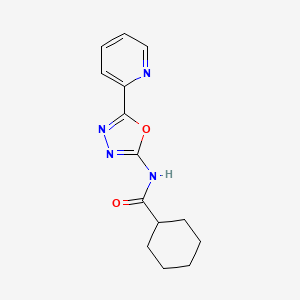

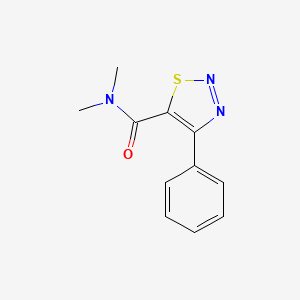

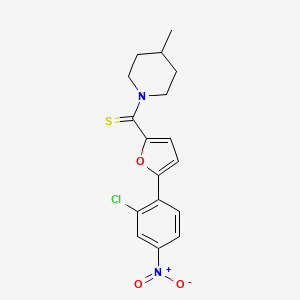

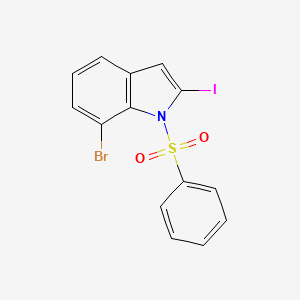

“2-(4-Bromothiophen-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1785503-78-7. It has a molecular weight of 221.12 and its IUPAC name is 2-(4-bromothiophen-2-yl)propan-2-ol . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “2-(4-Bromothiophen-2-yl)propan-2-ol” is C7H9BrOS . The InChI code is 1S/C7H9BrOS/c1-7(2,9)6-3-5(8)4-10-6/h3-4,9H,1-2H3 .Physical And Chemical Properties Analysis

“2-(4-Bromothiophen-2-yl)propan-2-ol” is a solid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Synthesis of Oligothiophenes and Polymer Applications

The compound has been utilized in the synthesis of oligothiophenes through palladium-catalyzed C-H homocoupling of bromothiophene derivatives. This process is pivotal for creating well-defined structures with 2-8 thiophene units, which are significant in the development of electronic and photonic materials. Such oligothiophenes bearing terminal C-Br bonds enable further transformation, enhancing their utility in various synthetic and industrial applications (Takahashi et al., 2006).

Antifungal Activity

Research on 1,2,3-Triazole derivatives, synthesized via copper-catalyzed azide alkyne cycloaddition, showed significant antifungal activity against Candida strains. This includes derivatives structurally related to 2-(4-Bromothiophen-2-yl)propan-2-ol, highlighting its potential in developing new antifungal agents (Lima-Neto et al., 2012).

Material Synthesis and Modification

The compound is instrumental in material science, particularly in synthesizing poly(3-hexylthiophene) (P3HT), a model conjugated polymer. By employing ipso-arylative cross-coupling with derivatives of 3-hexylthiophene, it facilitates the production of P3HT with varying molecular weights, demonstrating its utility in creating materials with tailored electrical properties (Shih et al., 2018).

Catalytic Processes and Organic Synthesis

In the realm of organic synthesis, the bromination of certain substrates, including those related to 2-(4-Bromothiophen-2-yl)propan-2-ol, offers insights into regio- and chemoselective bromination techniques. Such methodologies are crucial for developing synthetic pathways that yield bromo-substituted compounds, which are valuable synthons in organic chemistry (Shirinian et al., 2012).

Solubility and Physical Chemistry Studies

Studies on related bromothiophene compounds, examining their solubility in various solvents, provide critical data for understanding the physicochemical properties of these molecules. Such information is essential for optimizing conditions in synthetic chemistry and materials science applications (Wang et al., 2012).

Propiedades

IUPAC Name |

2-(4-bromothiophen-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-7(2,9)6-3-5(8)4-10-6/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAZXZVTCBJGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CS1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans](/img/structure/B2957530.png)

![3-[[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2957531.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)